molecular formula C22H24N4 B101386 10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene CAS No. 16739-54-1

10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene

Cat. No.: B101386
CAS No.: 16739-54-1
M. Wt: 344.5 g/mol
InChI Key: MHYZCCLMSWFKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e3’,2’-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-: is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes multiple fused rings, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3’,2’-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- typically involves multi-step reactions. One common approach is the cyclization of intermediate compounds that contain pyrrole and pyrazine rings. The reaction conditions often require high temperatures and the presence of catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Various substitution reactions can occur, particularly on the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2 with Pd/C

    Substitution: Alkyl halides

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces more saturated compounds.

Mechanism of Action

The mechanism by which 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3’,2’-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atoms. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: What sets 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3’,2’-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- apart is its specific arrangement of fused rings and the presence of multiple nitrogen atoms, which contribute to its unique chemical and biological properties.

Properties

CAS No.

16739-54-1

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene

InChI

InChI=1S/C22H24N4/c1-25-13-11-21-15-7-3-6-10-18(15)24-20-22(21,12-14-26(20)2)16-8-4-5-9-17(16)23-19(21)25/h3-10,19,23H,11-14H2,1-2H3

InChI Key

MHYZCCLMSWFKEN-UHFFFAOYSA-N

SMILES

CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C

Canonical SMILES

CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.